DC-CPin711

Epigenetics Bromodomain Selectivity

Researchers often face off-target confounding when using poorly selective chemical probes to study CBP function. DC-CPin711 directly addresses this with a >150-fold selectivity window over BRD4, ensuring specific interrogation of CBP-dependent biology. This tetrahydroquinolin derivative offers a distinct scaffold for SAR and lead optimization. - Validated potency: CBP TR-FRET IC₅₀ of 63.3 ± 4.0 nM - Functional cellular activity: Induces G1 arrest and apoptosis in leukemia models - Superior selectivity profile minimizes BRD4 crosstalk in ChIP-seq or RNA-seq applications

Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol
Cat. No. B12403214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-CPin711
Molecular FormulaC23H22N4O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=NC=C4
InChIInChI=1S/C23H22N4O2/c1-24-23(29)27-13-3-6-17-7-8-20(15-21(17)27)26-22(28)19-5-2-4-18(14-19)16-9-11-25-12-10-16/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,24,29)(H,26,28)
InChIKeyFKQOEFTVOPIHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-CPin711: Selective CBP Bromodomain Inhibitor Guide


DC-CPin711 is a small-molecule inhibitor belonging to the tetrahydroquinolin derivative class, specifically designed to target the bromodomain of CREB-binding protein (CBP) [1]. It exhibits high potency in biochemical assays (TR-FRET IC₅₀ = 63.3 ± 4.0 nM) [1] and demonstrates significant functional effects in cellular models, including G1 cell cycle arrest and induction of apoptosis in leukemia cells [1]. Its molecular formula is C₂₃H₂₂N₄O₂ with a molecular weight of 386.45 .

Why DC-CPin711 Cannot Be Substituted


Generic substitution among CBP bromodomain inhibitors is scientifically untenable due to significant variability in both target engagement potency and, critically, off-target selectivity profiles. For example, while several compounds inhibit CBP, their selectivity window against the closely related BRD4 bromodomain can range from a modest 40-fold to over 500-fold . Such divergence directly impacts cellular efficacy, off-target toxicity, and the interpretability of in vivo experiments [1]. DC-CPin711 occupies a distinct niche within this spectrum, offering a specific balance of potency and selectivity [2], alongside a unique structural scaffold [3], which collectively preclude simple interchange with other in-class compounds.

DC-CPin711: Quantitative Benchmark Comparison


CBP/BRD4 Selectivity Profiling

DC-CPin711 exhibits a >150-fold selectivity for CBP over the BRD4 bromodomain [1]. This degree of selectivity is significantly higher than that reported for GNE-207 (BRD4 IC₅₀ = 4.2 nM, resulting in a selectivity window of approximately 4-fold) [2] and SGC-CBP30 (40-fold selectivity over BRD4(1)) , positioning DC-CPin711 as a more precise tool for CBP-specific studies.

Epigenetics Bromodomain Selectivity

Biochemical Potency vs. Earlier Inhibitors

DC-CPin711 demonstrates a TR-FRET IC₅₀ of 63.3 ± 4.0 nM against the CBP bromodomain [1]. This potency is superior to the first-generation tool compound I-CBP112 (CBP IC₅₀ = 142 - 170 nM) and the indolizinyl ethanone derivative Y08197 (CBP AlphaScreen IC₅₀ = 100.67 nM) [2], indicating that lower concentrations of DC-CPin711 are required to achieve comparable target engagement.

CBP Inhibition Biochemical Potency IC50

Anti-Leukemia Cellular Activity

In cellular models of leukemia, DC-CPin711 induces G1 cell cycle arrest and apoptosis at micromolar concentrations [1]. While exact IC₅₀ values for anti-proliferative effects are not provided, its cellular activity is demonstrated. In comparison, CPI-637, a highly potent CBP inhibitor (IC₅₀ = 0.03 μM), exhibits anti-proliferative effects on leukemia cell lines (RS4;11 IC₅₀ = 3.7 μM; MV4-11 IC₅₀ = 4.2 μM) [2]. DC-CPin711 may offer a comparable level of cellular activity, potentially with a distinct polypharmacology profile due to its unique selectivity window [1].

Leukemia Cellular Activity Anti-Proliferation

Unique Tetrahydroquinolin Scaffold

DC-CPin711 is built upon a tetrahydroquinolin methyl carbamate scaffold, a chemotype distinct from other major CBP inhibitor classes such as the benzodiazepinones (e.g., CPI-637) and dimethylisoxazole-containing molecules (e.g., SGC-CBP30) [1]. This scaffold was derived through structure-based rational drug design, starting from a hit compound (DC-CPin7, IC₅₀ = 2.5 μM) and achieving a ~40-fold improvement in potency [1][2]. This structural divergence can translate to different off-target interaction profiles, solubility, and pharmacokinetic properties.

Medicinal Chemistry Scaffold Diversity Chemical Optimization

DC-CPin711: Prioritized Research Applications


CBP-Specific Functional Studies

Due to its >150-fold selectivity for CBP over BRD4 [1], DC-CPin711 is optimally suited for experiments designed to distinguish the biological roles of CBP from those of the closely related bromodomain protein BRD4. This is a significant advantage over less selective probes like GNE-207 [2]. Applications include ChIP-seq to map CBP-specific genomic occupancy or RNA-seq to define CBP-dependent transcriptional programs without confounding effects from BRD4 inhibition.

CBP Dependency in Leukemia

DC-CPin711 has demonstrated direct anti-leukemia activity, characterized by G1 cell cycle arrest and induction of apoptosis at micromolar concentrations [1]. This functional evidence supports its use as a lead compound or a chemical probe in leukemia research, particularly in cell lines or primary patient samples where CBP dependency is suspected [1]. Its activity profile may be comparable to, but distinct from, other CBP inhibitors like CPI-637, offering an alternative tool for exploring therapeutic vulnerabilities [2].

Medicinal Chemistry Lead Optimization

The tetrahydroquinolin scaffold of DC-CPin711 provides a structurally distinct starting point for optimization [1]. This is valuable for medicinal chemistry teams seeking to develop a new series of CBP inhibitors with a potentially unique patent space and differentiated pharmacological profile. The reported ~40-fold potency enhancement from the initial hit DC-CPin7 [1] serves as a validated example of the scaffold's amenability to structure-activity relationship (SAR) studies and structure-guided design [1].

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